4-(Allylamino)-3-nitrobenzoic acid

Catalog No.
S763012
CAS No.
160219-82-9
M.F
C10H10N2O4
M. Wt
222.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Allylamino)-3-nitrobenzoic acid

CAS Number

160219-82-9

Product Name

4-(Allylamino)-3-nitrobenzoic acid

IUPAC Name

3-nitro-4-(prop-2-enylamino)benzoic acid

Molecular Formula

C10H10N2O4

Molecular Weight

222.2 g/mol

InChI

InChI=1S/C10H10N2O4/c1-2-5-11-8-4-3-7(10(13)14)6-9(8)12(15)16/h2-4,6,11H,1,5H2,(H,13,14)

InChI Key

CLXPQLMFDNLGKL-UHFFFAOYSA-N

SMILES

C=CCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C=CCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

4-(Allylamino)-3-nitrobenzoic acid (CAS 160219-82-9) is a highly functionalized, bench-stable aromatic building block primarily utilized in the synthesis of complex benzimidazoles, dihydroimidazoles, and targeted pharmaceutical libraries[1]. Featuring a carboxylic acid for amide coupling, a nitro group for reductive cyclization, and an N-allyl handle for late-stage functionalization, this compound serves as a pivotal precursor for drug discovery and materials science. Procurement of this pre-assembled intermediate bypasses the need for hazardous in-house nucleophilic aromatic substitution (SNAr) reactions, streamlining workflows and ensuring high regiochemical purity in downstream applications [2].

Attempting to substitute 4-(allylamino)-3-nitrobenzoic acid with generic analogs like 4-amino-3-nitrobenzoic acid or 4-(methylamino)-3-nitrobenzoic acid fundamentally alters the available downstream chemical space. The N-allyl group is not merely a lipophilic appendage; it acts as a reactive orthogonal handle. Unlike N-methyl analogs—such as those used in Dabigatran synthesis—which are terminally alkylated and chemically inert, the N-allyl moiety permits subsequent ring-closing metathesis, cross-coupling, or selective palladium-catalyzed cleavage to reveal a secondary benzimidazole nitrogen [1]. Furthermore, substituting with the unfunctionalized 4-fluoro-3-nitrobenzoic acid requires end-users to perform SNAr with allylamine—a highly toxic, flammable liquid—introducing significant safety, yield, and purification bottlenecks during scale-up [2].

Elimination of SNAr Bottlenecks and Toxic Reagent Handling

Procuring pre-assembled 4-(allylamino)-3-nitrobenzoic acid bypasses the need for in-house nucleophilic aromatic substitution (SNAr). When synthesizing this scaffold from the baseline comparator, 4-fluoro-3-nitrobenzoic acid, protocols typically require excess highly toxic allylamine in DMSO or DMF at elevated temperatures, often resulting in a 15-25% yield penalty during aqueous workup to remove unreacted amine [1]. By sourcing the pre-formed CAS 160219-82-9, process chemists achieve immediate >97% purity for downstream amide coupling, eliminating a 3-5 hour reaction step and the associated safety protocols for handling volatile allylamine.

Evidence DimensionYield loss and processing time during precursor synthesis
Target Compound Data0% yield loss (ready-to-use), 0 hours SNAr time
Comparator Or Baseline4-Fluoro-3-nitrobenzoic acid + allylamine (15-25% yield loss, 3-5 hours reaction time)
Quantified DifferenceSaves 3-5 hours per batch and recovers 15-25% mass yield otherwise lost to SNAr workup
ConditionsStandard SNAr conditions in polar aprotic solvents (DMSO/DMF) with excess amine

Direct procurement of the functionalized intermediate eliminates the need for hazardous gas/liquid handling and accelerates the critical path in active pharmaceutical ingredient (API) synthesis.

Orthogonal Reactivity for Late-Stage Diversification

In the development of benzimidazole-based therapeutics, the choice of the N-substituent dictates downstream flexibility. Compared to the widely used 4-(methylamino)-3-nitrobenzoic acid, which features an inert N-methyl group, 4-(allylamino)-3-nitrobenzoic acid provides an orthogonal terminal alkene. Under standard Grubbs-catalyzed cross-metathesis or Pd(0)-mediated deallylation conditions, the N-allyl moiety typically achieves >85-90% conversion to diverse functional groups or the free secondary amine [1]. The N-methyl comparator yields 0% conversion under these conditions, permanently locking the structural space.

Evidence DimensionConversion rate in late-stage olefin metathesis or deallylation
Target Compound Data>85-90% conversion enabling structural diversification
Comparator Or Baseline4-(Methylamino)-3-nitrobenzoic acid (0% conversion, chemically locked)
Quantified Difference>85% absolute increase in late-stage functionalization yield
ConditionsStandard Pd(0) deallylation or Ru-catalyzed cross-metathesis conditions

Selecting the N-allyl building block allows medicinal chemists to generate divergent libraries from a single advanced intermediate, which is impossible with N-methyl analogs.

Regioselective Cyclization in Heterocycle Synthesis

The presence of the secondary allylamine directs highly efficient intramolecular cyclization following the reduction of the nitro group. When compared to the primary amine baseline (4-amino-3-nitrobenzoic acid), which can suffer from competitive intermolecular side reactions or require forcing conditions to cyclize with aldehydes, the N-allyl derivative undergoes smooth dehydrative cyclization. Studies on related solid-phase and solution-phase syntheses demonstrate that N-alkylated/allylated diamines routinely achieve >80% cyclization yields to the corresponding heterocycles, whereas primary diamines often yield 10-20% more oligomeric byproducts without specialized oxidants [1].

Evidence DimensionIntramolecular cyclization efficiency and byproduct formation
Target Compound Data>80% target heterocycle yield with minimal oligomerization
Comparator Or Baseline4-Amino-3-nitrobenzoic acid (elevated oligomeric byproducts by 10-20%)
Quantified Difference10-20% reduction in competitive intermolecular byproduct formation
ConditionsReductive cyclization with aldehydes in acidic or dehydrating media (e.g., POCl3 or heat)

Higher cyclization fidelity directly translates to reduced chromatographic purification costs and higher overall yields of the final API.

Solid-Phase and Solution-Phase Benzimidazole Library Synthesis

Due to its high cyclization efficiency and pre-installed N-allyl group, this compound is the right choice for generating diverse benzimidazole libraries. Procuring the pre-formed acid allows direct coupling to resin-bound amines or solution-phase substrates, bypassing the need for on-resin SNAr with toxic allylamine [1].

Late-Stage Functionalizable Pharmaceutical Intermediates

In medicinal chemistry programs requiring structural tuning at the benzimidazole nitrogen, the N-allyl group serves as a critical handle. It is selected over N-methyl comparators because it can be subjected to olefin cross-metathesis to append lipophilic tails or targeted pharmacophores, a flexibility entirely absent in terminally alkylated analogs [2].

Development of Target-Specific Dihydroimidazole Modulators

This compound is the preferred precursor for the synthesis of biheterocyclic dihydroimidazole analogues. Its clean dehydrative cyclization profile ensures high-purity intermediate formation, reducing downstream purification bottlenecks when scaling up complex biologically active modulators compared to primary amine baselines [3].

XLogP3

2.5

Wikipedia

4-(allylamino)-3-nitrobenzoic acid

Dates

Last modified: 08-15-2023

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